5-amino-1,3-dimethylpyridin-2(1H)-one
Description
Contextualization of the Pyridinone Scaffold in Heterocyclic Chemistry
Pyridinones are a significant class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. frontiersin.orgnih.gov These scaffolds are broadly categorized into isomers, such as 2-pyridinones and 4-pyridinones, based on the relative positions of the nitrogen atom and the carbonyl moiety. frontiersin.orgnih.gov The 2-pyridone structure is characterized by a tautomeric equilibrium between its 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form being predominant in both solid and solution phases. nih.gov
The pyridinone core is considered a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties. nih.gov It can act as both a hydrogen bond donor and acceptor, which allows for diverse interactions with biological targets. frontiersin.orgnih.gov This adaptability has led to the wide application of pyridinone derivatives in drug discovery, where they serve as bioisosteres for amides, phenols, and other aromatic rings. frontiersin.orgnih.gov The physicochemical properties of the pyridinone scaffold, including polarity, lipophilicity, and hydrogen-bonding capacity, can be readily modified through established synthetic reactions, making it a valuable building block in the design of novel therapeutic agents. nih.gov Consequently, pyridinone-containing compounds have been investigated for a wide spectrum of pharmacological activities. nih.govhilarispublisher.com
Nomenclature and Structural Features of 5-amino-1,3-dimethylpyridin-2(1H)-one
The systematic IUPAC name for the compound of focus is this compound. It is a derivative of the 2-pyridinone core, distinguished by specific substitutions on the heterocyclic ring.
Key structural features include:
A central pyridin-2(1H)-one ring.
An amino group (-NH₂) substituted at the C5 position of the ring.
A methyl group (-CH₃) attached to the nitrogen atom at position 1 (N1).
A second methyl group (-CH₃) at the C3 position of the ring.
These substitutions define its chemical identity and influence its physical and chemical properties. The presence of the amino group and the N-methylation are particularly significant, as they alter the electronic distribution and steric profile of the parent pyridinone scaffold.
Below is a data table summarizing the key identifiers and properties of this compound.
| Property | Value |
|---|---|
| CAS Number | 1013643-17-8 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| MDL Number | MFCD22392137 |
Overview of Related Aminopyridinone and Analogous Heterocyclic Systems in Research Literature
The aminopyridinone framework, to which this compound belongs, is a recurring motif in chemical research, particularly in the development of kinase inhibitors. nih.gov The 3-aminopyridin-2-one fragment, for instance, has been identified as a scaffold capable of forming multiple hydrogen bonds with the hinge region of protein kinases, making it an attractive starting point for designing targeted therapeutics. nih.gov
Research on analogous systems highlights the broader interest in this class of compounds:
Aminopyridine Derivatives: The aminopyridine structure is a focus for developing inhibitors of enzymes like BACE1, which is implicated in Alzheimer's disease. nih.gov Although some synthetic derivatives showed weak inhibitory activity, the aminopyridine motif is still considered to have potential as a core structure for BACE1 inhibitors. nih.gov
Substituted 2-Pyridones: A variety of substituted 2-pyridones are explored for their synthetic utility and biological significance. hilarispublisher.comdoaj.org For example, the reaction of 3-cyano-2-pyridone derivatives can be achieved through multi-component reactions, demonstrating the scaffold's versatility in creating complex heterocyclic compounds. hilarispublisher.com
Aminopyridines in NTDs: Aminopyridines are also investigated as potential drug candidates for neglected tropical diseases caused by protozoa, such as Leishmaniasis and Trypanosomiasis. nih.gov Their intrinsic properties and the relative ease of their incorporation into larger molecules make them valuable scaffolds in this area of medicinal chemistry. nih.gov
The study of compounds like 3-amino-5-methylpyridin-2(1H)-one, a structural analog of the title compound, further illustrates the chemical space being explored. nih.gov The investigation into these related systems provides a valuable context for understanding the potential applications and synthetic strategies involving this compound.
Strategies for Constructing the Pyridinone Ring System
The formation of the pyridinone ring is primarily achieved through two major synthetic approaches: the cyclization of acyclic precursors and multi-component reactions (MCRs) that assemble the ring in a single step from simple starting materials. nih.govresearchgate.net
Cyclization reactions represent a classical and widely used strategy for constructing the 2-pyridone ring. This approach involves the intramolecular condensation of suitably functionalized linear precursors. researchgate.net Two main pathways reported for forming the pyridinone ring are the synthesis from pyridine (B92270) or related six-membered rings by introducing carbonyl groups, and the cyclic condensation of two different compounds. nih.gov
One common method involves the cyclization of ester-tethered enaminones to form 2,3-dihydro-4-pyridones, which can then be oxidized to the corresponding 4-pyridones. acs.org Another established route is the ester-amine cyclization. researchgate.net For instance, a one-pot synthesis of 2-(1H)-pyridinone can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, catalyzed by L-proline. nih.gov Similarly, the condensation of ethyl acetoacetate with diethyl malonate in aqueous ammonia (B1221849) yields ethyl 4-hydroxy-2-pyridinone-3-carboxylate. nih.gov
More complex cyclizations, such as the (4+1) cyclization of pyridinium 1,4-zwitterions with propiolic acid derivatives, have also been developed to furnish related heterocyclic systems like indolizines. mdpi.com A novel oxidative amination process has been reported for the synthesis of pyridones from cyclopentenones, involving an in situ silyl enol ether formation, nitrogen atom insertion, and subsequent aromatization in a one-pot reaction. researchgate.net
Table 1: Selected Cyclization Strategies for Pyridinone Synthesis
| Starting Materials | Key Reagents/Conditions | Product Type |
|---|---|---|
| Ester-tethered enaminones | Base-mediated intramolecular cyclization | 2,3-Dihydro-4-pyridones |
| Dimethyl 3-oxopentanedioate, DMF-DMA, primary amine | L-proline (catalyst) | 2-(1H)-Pyridinone |
| Ethyl acetoacetate, diethyl malonate | Aqueous ammonia | Ethyl 4-hydroxy-2-pyridinone-3-carboxylate |
Multi-component reactions (MCRs) are convergent, step-economic processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting material atoms. nih.govrsc.org This strategy is highly valued for its efficiency, operational simplicity, and ability to rapidly generate molecular diversity, making it a powerful tool for synthesizing complex pyridone derivatives. nih.govbohrium.com
Several named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, are classic examples of MCRs used to construct the pyridine skeleton. acsgcipr.org The Hantzsch-type synthesis typically yields a dihydropyridine (B1217469) that requires a subsequent oxidation step to form the aromatic pyridine ring, whereas the Guareschi-Thorpe and Bohlmann-Rahtz approaches directly produce the aromatic pyridine. acsgcipr.org
A three-component reaction involving aromatic aldehydes, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative, mediated by triethylamine (B128534) in refluxing ethanol, can produce pyrano[3,2-c]pyridones in high yields (75-98%). nih.govrsc.org Another example is the one-pot, three-component synthesis of 3,4,6-triaryl-2(1H)-pyridones from aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of sodium hydride. rsc.org These MCRs offer significant advantages in terms of atom economy and reducing the number of synthetic steps and purification processes. bohrium.com
Table 2: Examples of Multi-Component Reactions for Pyridinone Derivatives
| Components | Catalyst/Conditions | Product Scaffold | Yield |
|---|---|---|---|
| Aromatic aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Pyrano[3,2-c]pyridones | 75–98% |
Functionalization and Derivatization at the Aminopyridinone Moiety
Once the core aminopyridinone structure is established, further diversification can be achieved by modifying the amino group or the pyridinone ring itself.
The exocyclic amino group of aminopyridines and their derivatives is a versatile handle for functionalization. It behaves as a typical primary amine and can undergo a variety of chemical transformations.
Acylation: The amino group can be readily acylated using reagents like acid chlorides or anhydrides to form the corresponding amides. researchgate.net For example, the reaction of various aminopyridines with endic anhydride results in the chemoselective transformation of the amino group to form amido acids. researchgate.net While pyridines themselves are often difficult to acylate via Friedel-Crafts reactions due to the electron-deficient nature of the ring and acylation occurring at the ring nitrogen, the exocyclic amino group provides a reliable site for this transformation. youtube.com
Imine Formation: The reaction of a primary amino group with aldehydes or ketones under acid-catalyzed, reversible conditions yields imines, also known as Schiff bases (C=N). libretexts.orglibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The pH must be carefully controlled, as it is typically most efficient around a pH of 5. libretexts.orglibretexts.org The formation of an imine is confirmed by the disappearance of the carbonyl absorption band and the appearance of a C=N band in the IR spectrum. researchgate.net However, imines can be sensitive to hydrolysis, particularly in the presence of water, which can reverse the reaction. masterorganicchemistry.comresearchgate.net
Direct C-H functionalization of the pyridinone ring is a powerful and step-economic strategy for introducing new substituents. rsc.orgrsc.org The 2-pyridone ring has four potentially reactive C-H bonds (C3-C6), and achieving site selectivity is a key challenge. rsc.org The electronic nature of the pyridone ring, which resembles a conjugated enone, makes the C3 and C5 positions relatively electron-rich and thus more susceptible to electrophilic attack. rsc.org
Strategies to control regioselectivity include:
Organometallic Control: The electronic properties of the catalyst can be tuned to direct functionalization to a specific site. rsc.org
Directing Groups: A directing group can be installed on the ring nitrogen or another position to guide a metal catalyst to a specific C-H bond, often in the ortho position.
Radical Reactions: Radical-based approaches offer alternative selectivity patterns compared to ionic or organometallic pathways. rsc.org
Palladium-catalyzed cross-coupling reactions are also important for constructing new C-C or C-heteroatom bonds on the pyridone skeleton. researchgate.net
Regioselective Synthesis and Isomer Control
Achieving regioselectivity is crucial in the synthesis of substituted pyridinones to ensure the desired biological activity or chemical properties. The inherent electronic biases of the pyridone ring often lead to mixtures of regioisomers. morressier.com For example, the C3 and C5 positions are often competitive sites for functionalization. rsc.org
Several strategies have been developed to overcome this challenge. For the synthesis of 2-aminopyridines, classical methods often require harsh conditions and yield mixtures of isomers. morressier.com Modern approaches, such as those starting from pyridine N-oxides, offer milder conditions and excellent regioselectivity for producing N-substituted 2-aminopyridines. morressier.com
In C-H functionalization, the choice of catalyst and directing groups is paramount for controlling the site of substitution. rsc.orgrsc.org By leveraging these robust strategies, chemists can selectively decorate the pyridinone ring at positions that are otherwise difficult to access, providing a clear pathway to specific isomers. rsc.org A recently developed oxidative amination of cyclopentenones to pyridones demonstrated complete regioselectivity. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,3-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNECZIBLUFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013643-17-8 | |
| Record name | 5-amino-1,3-dimethyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Characterization and Structural Elucidation of 5 Amino 1,3 Dimethylpyridin 2 1h One and Its Derivatives
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. Following a comprehensive search of scientific literature and chemical databases, no specific High-Resolution Mass Spectrometry (HRMS) data for 5-amino-1,3-dimethylpyridin-2(1H)-one was found.
Table 1: Hypothetical HRMS Data for this compound
| Molecular Formula | Calculated Mass | Measured Mass | Ion Type |
| C₇H₁₀N₂O | Data not available | Data not available | [M+H]⁺ |
This table is for illustrative purposes only, as no experimental data has been reported in the reviewed literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion, providing valuable information about the molecule's structure and connectivity. A detailed review of available spectroscopic data revealed no published studies on the tandem mass spectrometry (MS/MS) fragmentation analysis of this compound.
Table 2: Potential Fragmentation Pathways for this compound (Theoretical)
| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
This table illustrates the type of data that would be generated from an MS/MS experiment. No such experimental data is currently available for the title compound.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Despite a thorough search of crystallographic databases and the scientific literature, no X-ray diffraction studies for this compound have been reported. Therefore, its solid-state structure has not been experimentally elucidated.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Z | Data not available |
| Calculated Density | Data not available |
| R-factor | Data not available |
This table represents the parameters that would be determined from an X-ray diffraction study. No such data is currently available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. There are no publicly available UV-Vis spectroscopic data for this compound in the reviewed literature.
Table 4: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
This table is a template for UV-Vis absorption data. No experimental values have been reported for the title compound.
Reactivity and Mechanistic Investigations of 5 Amino 1,3 Dimethylpyridin 2 1h One Transformations
Elucidation of Reaction Pathways Leading to Substituted Pyridinones
The transformation of 5-amino-1,3-dimethylpyridin-2(1H)-one into various substituted pyridinones can be achieved through several synthetic routes. The amino group at the C5 position is a key functional handle that directs the reactivity and allows for diverse substitutions.
One common pathway involves N-acylation of the amino group. In a typical procedure, the crude 5-amino-pyridinone derivative is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) under an inert argon atmosphere. The reaction mixture is cooled, and a base such as triethylamine (B128534) (Et3N) is added, followed by the addition of an acid chloride. This leads to the formation of an amide linkage at the C5 position. nih.gov
Another significant reaction pathway is palladium-catalyzed cross-coupling , which is a powerful tool for C-C and C-N bond formation. For instance, 3-amino-1-methyl-1H-pyridin-2-one has been utilized as a bidentate directing group in palladium(II)-catalyzed C(sp³)–H activation and arylation of carboxylic acid derivatives. researchgate.net This suggests that the amino group in this compound could similarly direct transition metal catalysts to activate adjacent C-H bonds for functionalization, leading to a variety of substituted pyridinones.
The following table summarizes potential reaction pathways for the derivatization of this compound, based on the reactivity of analogous compounds.
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Acylation | Acid chloride, Et3N, THF/DMF, 0 °C to rt | 5-amido-1,3-dimethylpyridin-2(1H)-one |
| N-Arylation | Aryl halide, Pd-catalyst, base, solvent, heat | 5-(arylamino)-1,3-dimethylpyridin-2(1H)-one |
| Diazotization-Sandmeyer | 1. NaNO₂, HCl, 0-5 °C; 2. CuX (X=Cl, Br, CN) | 5-halo- or 5-cyano-1,3-dimethylpyridin-2(1H)-one |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | 5-(N-alkylamino)-1,3-dimethylpyridin-2(1H)-one |
Kinetics and Thermodynamics of Chemical Reactions
The kinetics and thermodynamics of reactions involving aminopyridinone scaffolds are crucial for optimizing reaction conditions and understanding reaction mechanisms. While specific kinetic and thermodynamic data for this compound are not extensively documented in the provided search results, general principles can be inferred from studies of similar reactions.
For instance, in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a heterocyclic amine, the reaction kinetics were found to follow a first-order model. researchgate.netnih.gov The rate of formation was significantly influenced by temperature and the nature of the amino acid precursor. researchgate.netnih.gov The rate constants for PhIP formation increased with temperature, indicating a positive activation energy for the reaction. nih.gov Such studies highlight the importance of temperature in controlling the reaction rate. It is plausible that the transformations of this compound would also exhibit a strong temperature dependence.
Thermodynamic considerations can dictate the relative stability of different isomers and the final product distribution. For example, in the synthesis of substituted 5H-chromeno[2,3-b]pyridines, it was observed that 5-P- and 5-C-substituted products are thermodynamically more stable than the corresponding 5-alkoxy derivatives, which are considered kinetic products. nih.gov This suggests that under certain conditions, a kinetically favored product may form initially, which can then rearrange to a more thermodynamically stable product upon prolonged reaction time or at elevated temperatures.
The following table presents hypothetical kinetic and thermodynamic parameters for a typical transformation of this compound, based on analogous systems.
| Parameter | Hypothetical Value/Trend | Implication |
| Rate Constant (k) | Increases with temperature | Faster reaction at higher temperatures |
| Activation Energy (Ea) | Moderate (e.g., 50-100 kJ/mol) | Reaction proceeds at a reasonable rate at elevated temperatures |
| Enthalpy of Reaction (ΔH) | Exothermic or Endothermic | Dictates heat flow and reactor design |
| Entropy of Reaction (ΔS) | Positive or Negative | Influences the spontaneity of the reaction |
| Gibbs Free Energy (ΔG) | Negative for spontaneous reactions | Determines the position of equilibrium |
Role of Specific Reaction Conditions and Catalysts
Reaction conditions and the choice of catalysts play a pivotal role in directing the outcome of transformations involving this compound. The selection of solvent, temperature, and catalyst can influence the reaction rate, selectivity, and yield.
Solvent Effects: The polarity and proticity of the solvent can significantly affect reaction pathways. Aprotic solvents may be preferred for reactions involving strong bases to avoid quenching of the base. In some one-pot syntheses, the solvent can also act as a reactant. nih.gov
Catalysis: Catalysts are instrumental in many transformations of pyridinone derivatives. As previously mentioned, palladium catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds. researchgate.net The choice of ligand on the palladium catalyst is critical for achieving high efficiency and selectivity.
In some cases, catalyst-free reactions are possible. For example, an efficient, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been described that proceeds without a catalyst in green media such as water and ethanol. nih.gov This highlights the potential for developing more environmentally benign synthetic routes.
The role of the catalyst can be to activate the substrate. For instance, in the synthesis of imidazolidin-2-ones, the catalyst was found to activate both the diamine substrate and CO₂, facilitating the nucleophilic attack of the amino group. mdpi.com A similar activation mechanism could be envisaged for reactions involving the amino group of this compound.
The following table summarizes the influence of various reaction conditions and catalysts on the transformations of aminopyridinone derivatives.
| Condition/Catalyst | Effect | Example |
| Temperature | Affects reaction rate and product distribution (kinetic vs. thermodynamic control) | Increased temperature generally increases reaction rate. nih.gov |
| Solvent | Influences solubility, reactivity, and can participate in the reaction | Aprotic solvents for base-sensitive reactions; alcohols acting as nucleophiles. nih.gov |
| Palladium Catalysts | Promotes C-C and C-N bond formation via cross-coupling reactions | Arylation of C-H bonds directed by an amino-pyridinone group. researchgate.net |
| Base | Acts as a proton scavenger or promotes cyclization | Et₃N in N-acylation; NaOH in hydroamination reactions. nih.govmdpi.com |
| Acid | Can catalyze cyclization or hydrolysis reactions | Acid-catalyzed intermolecular cyclization to form nitrogen-containing heterocycles. mdpi.com |
Applications As Precursors and Building Blocks in Organic Synthesis
Synthesis of Heterocyclic Frameworks Incorporating the Pyridinone Moiety
The presence of a reactive amino group and the inherent aromatic character of the pyridinone ring make 5-amino-1,3-dimethylpyridin-2(1H)-one an ideal starting material for the synthesis of fused heterocyclic systems. The amino functionality serves as a nucleophilic handle that can readily participate in cyclization reactions with various electrophilic partners.
One common strategy involves the reaction of the amino group with bifunctional electrophiles. For instance, condensation with α,β-unsaturated carbonyl compounds can lead to the formation of pyridopyrimidine derivatives. Similarly, reaction with diketones or their equivalents can furnish fused diazepine (B8756704) or other seven-membered heterocyclic rings. The precise nature of the resulting heterocyclic framework is dictated by the choice of the cyclizing agent and the reaction conditions employed.
Multicomponent reactions (MCRs) also offer an efficient pathway to complex heterocyclic structures from simple precursors in a single synthetic operation. While specific examples involving this compound are not extensively documented in readily available literature, the reactivity profile of similar amino-substituted heterocycles suggests its high potential for use in MCRs, such as the Biginelli or Hantzsch-type reactions, to generate novel polycyclic systems incorporating the pyridinone scaffold.
Development of Complex Organic Molecules
Beyond the synthesis of fused heterocycles, this compound can function as a crucial building block in the assembly of larger, more complex organic molecules. The amino group can be readily acylated, alkylated, or transformed into other functional groups, allowing for its incorporation into a larger molecular framework through a variety of synthetic transformations.
For example, the amino group can be converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a range of substituents at the 5-position of the pyridinone ring. This derivatization is a key step in modifying the electronic and steric properties of the molecule, which is often a critical aspect in the design of bioactive compounds or functional materials.
Furthermore, the pyridinone ring itself can be subjected to various transformations. While the specific applications in total synthesis are still an emerging area of research, the structural motif of substituted pyridinones is present in a number of biologically active natural products and pharmaceutical agents. The availability of this compound as a synthetic precursor provides a valuable tool for medicinal chemists in the development of new therapeutic agents.
Preparation of Functional Materials through Derivatization (e.g., Coordination Complexes)
The derivatization of this compound is a promising avenue for the creation of novel functional materials. The presence of both nitrogen and oxygen atoms in the pyridinone ring, along with the exocyclic amino group, provides multiple potential coordination sites for metal ions.
By modifying the amino group, for instance, through the formation of Schiff bases with various aldehydes, ligands with tailored electronic and steric properties can be synthesized. These ligands can then be used to form coordination complexes with a wide range of transition metals. The resulting metal complexes may exhibit interesting photophysical, magnetic, or catalytic properties, making them suitable for applications in areas such as sensing, catalysis, or materials science.
The ability of the pyridinone moiety to act as a bridging ligand between metal centers also opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their porous structures and potential applications in gas storage, separation, and heterogeneous catalysis. The functionalization of the pyridinone building block with the amino group provides a handle for further post-synthetic modification of these materials, allowing for the fine-tuning of their properties.
Future Research Directions and Emerging Trends in Aminopyridinone Chemistry
Innovations in Environmentally Benign Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pyridine (B92270) derivatives, including aminopyridinones. nih.gov The focus is shifting away from traditional methods that often rely on harsh conditions and hazardous materials, towards more sustainable and environmentally friendly alternatives. researchgate.net
Key innovations in this area include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces waste. rsc.orgtandfonline.com One-pot synthesis procedures are particularly suitable for the rapid and efficient parallel synthesis of pharmacologically active aminopyridine compounds. rsc.org
Green Catalysts: Researchers are exploring the use of non-toxic and recyclable catalysts, such as iron-based catalysts and zeolites, to drive reactions. rsc.orgnih.gov For instance, a facile iron-catalyzed cyclization has been developed for the green synthesis of substituted pyridines. rsc.org
Alternative Energy Sources: Techniques like microwave-assisted synthesis and ultrasound irradiation are being employed to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.govnih.gov
Eco-Friendly Solvents: The use of environmentally benign solvents or even solvent-free reaction conditions is becoming more common to minimize the environmental impact of chemical processes. researchgate.net
| Green Synthesis Technique | Description | Potential Advantage for Aminopyridinone Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times. nih.gov | Rapid and efficient production of 5-amino-1,3-dimethylpyridin-2(1H)-one and its derivatives. |
| Ultrasound Irradiation | Uses sound energy to activate chemical reactions, a field known as sonochemistry. tandfonline.com | Enhanced reaction rates and yields under mild conditions. |
| Multicomponent Reactions | Three or more reactants are combined in a single operation to form a product that contains portions of all reactants. rsc.org | Increased atom economy and reduced waste generation in the synthesis of complex aminopyridinones. |
| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants, allowing for easy separation and recycling. numberanalytics.com | Improved sustainability and cost-effectiveness of the synthetic process. numberanalytics.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical reactions are designed and optimized. nih.govchemrxiv.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. chemrxiv.orgnih.gov
For the synthesis of compounds like this compound, AI and ML can be applied to:
Predict Reaction Conditions: ML models can suggest optimal solvents, catalysts, temperatures, and reaction times, reducing the need for extensive trial-and-error experimentation. nih.gov Global models can suggest general conditions for new reactions, while local models can fine-tune parameters for a specific reaction family. chemrxiv.orgnih.gov
Design Novel Synthetic Routes: AI can propose new pathways for synthesizing target molecules, potentially uncovering more efficient or cost-effective methods. nih.gov This data-driven "reactome" approach, inspired by genomics, combines automated experiments with machine learning to understand and predict chemical reactivity. mindplex.ai
Optimize Reaction Yields: By understanding the complex interplay of different reaction variables, machine learning algorithms can guide the optimization process to maximize product yield and selectivity. chemrxiv.org
This data-driven approach allows chemists to perform a smaller number of intelligently selected experiments rather than large, high-throughput screens, ultimately accelerating the discovery and development of new aminopyridinone derivatives. chemrxiv.orgmindplex.ai
Exploration of Novel Reaction Spaces for Derivatization
To expand the utility of the aminopyridinone scaffold, researchers are exploring novel reaction spaces to create a diverse range of derivatives. This involves moving beyond traditional functionalization methods and embracing new chemical transformations.
Emerging strategies include:
Unconventional Intermediates: The use of unique reactive intermediates, such as Zincke imines, allows for regioselective functionalization of the pyridine ring, which can be a long-standing challenge in organic chemistry. mountainscholar.org
Photocatalysis and Electrocatalysis: These methods use light or electricity, respectively, to drive chemical reactions under mild conditions, enabling transformations that are difficult to achieve with conventional thermal methods. numberanalytics.com
Late-Stage Functionalization: This strategy focuses on modifying complex molecules at a late stage in the synthetic sequence, which is highly valuable for rapidly creating analogues of a lead compound for structure-activity relationship studies.
Multi-functional Group Derivatization: New methods are being developed to derivatize multiple functional groups (such as amino, carboxyl, and hydroxyl groups) simultaneously, improving the efficiency of creating complex molecules. rsc.org
These advanced synthetic methods open the door to creating novel derivatives of this compound with tailored properties for various applications.
Advanced Characterization Techniques for Complex Structures
As synthetic chemists create increasingly complex aminopyridinone derivatives, the need for powerful analytical techniques to confirm their structures becomes paramount. Modern characterization methods provide detailed insights into the molecular architecture, including stereochemistry and electronic properties.
Key techniques in this area include:
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. acs.org
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for elucidating the connectivity of atoms in complex molecules and determining their three-dimensional structure in solution. acs.orgnih.gov
X-ray Crystallography: Offers definitive proof of a molecule's structure in the solid state by providing a detailed three-dimensional map of atomic positions. jscimedcentral.comresearchgate.net
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are used in conjunction with experimental data to predict and understand the electronic structure and spectroscopic properties of molecules. researchgate.net
| Characterization Technique | Information Provided | Relevance to Aminopyridinone Chemistry |
|---|---|---|
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state. jscimedcentral.com | Unambiguous confirmation of the structure of novel, complex derivatives of this compound. |
| 2D NMR Spectroscopy | Correlations between different nuclei (e.g., ¹H-¹H, ¹H-¹³C) to establish atomic connectivity. nih.gov | Essential for assigning the structure of new compounds in solution and confirming regiochemistry of reactions. |
| High-Resolution Mass Spectrometry (ESI-MS) | Extremely accurate mass-to-charge ratio, allowing for determination of the elemental formula. acs.org | Confirms the successful synthesis of the target molecule and identifies potential byproducts. |
| Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals, and can predict spectroscopic properties. researchgate.net | Correlates experimental spectroscopic data with theoretical models to gain a deeper understanding of the molecule's properties. |
Q & A
Q. Table 1. Synthetic Optimization for Brominated Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
